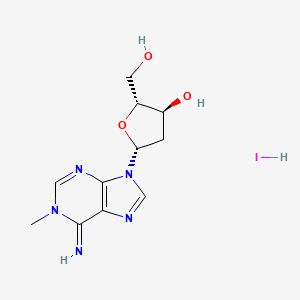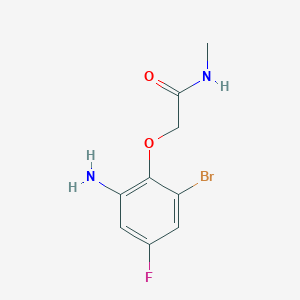
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound with a complex structure that includes bromine, fluorine, and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-amino-6-bromo-4-fluorophenol.
Reaction with Acetyl Chloride: The phenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-amino-6-bromo-4-fluorophenoxy)acetyl chloride.
Amidation: The acetyl chloride derivative is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide to an amine.
Major Products
Substitution: Products can include derivatives with different halogens or other substituents.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action for 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide would depend on its specific application:
Enzyme Inhibition: If used as a pharmaceutical, it may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
Material Properties: In materials science, its action would be related to its chemical and physical properties, such as its ability to form stable films or coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(3-chlorophenyl)acetamide
- Methyl 4-(2-amino-6-bromo-4-fluorophenoxy)butanoate
Uniqueness
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is unique due to its specific combination of bromine, fluorine, and an amide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications or interactions.
Eigenschaften
Molekularformel |
C9H10BrFN2O2 |
|---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10BrFN2O2/c1-13-8(14)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
IYEHGBAGDGKFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)COC1=C(C=C(C=C1Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
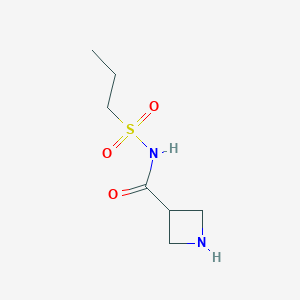
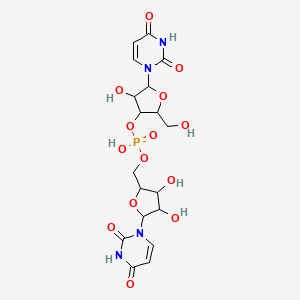

![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)

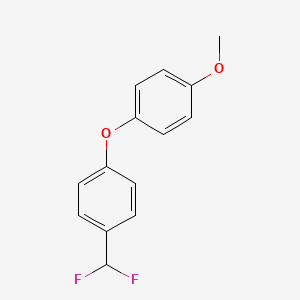


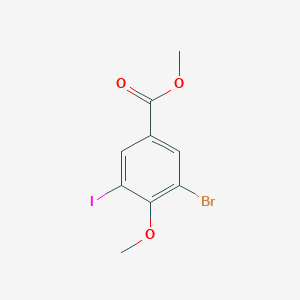

![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
